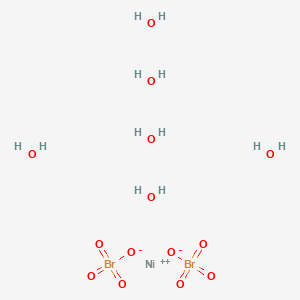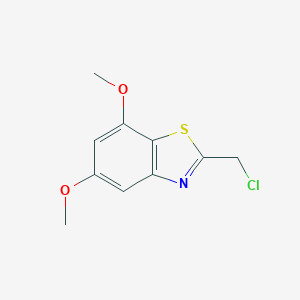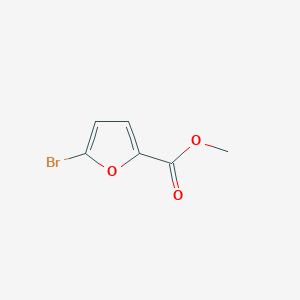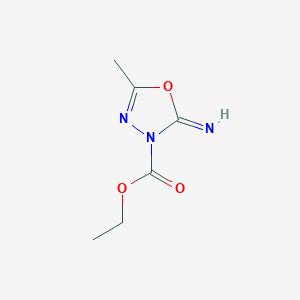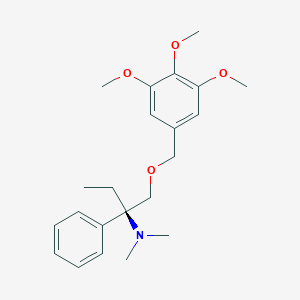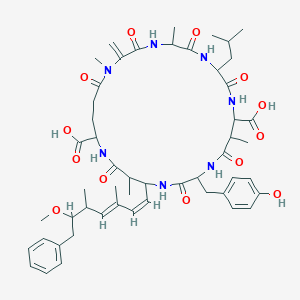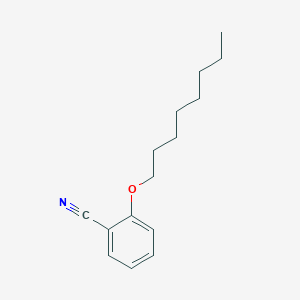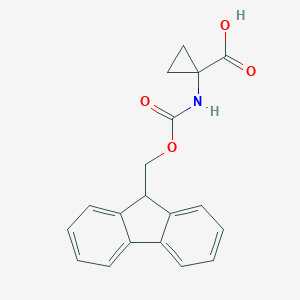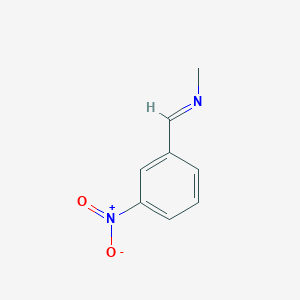![molecular formula C7H10N4 B040440 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 124458-31-7](/img/structure/B40440.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine
概要
説明
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine is a chemical compound that has been studied for its potential applications in various fields. It has been identified as a selective Axl inhibitor . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases, which are involved in several cellular processes .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine involves the design and creation of a novel series of derivatives . The process includes the evaluation of their Axl and Mer inhibitory activities .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine is complex and has been studied using various techniques. The compound demonstrates potent and selective inhibition of Erk2 .Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine are complex and involve several steps. The compound demonstrates potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .科学的研究の応用
Chemical Synthesis and Properties
“5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride” is a compound that has been primarily studied for its chemical synthesis and properties. It’s a compound with the empirical formula (Hill Notation): C7H9N3 · 2HCl and has a molecular weight of 208.09 .
Development of Novel Selective Axl Inhibitors
There has been a discovery of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives as novel selective Axl inhibitors . Axl is a receptor tyrosine kinase that plays essential roles in various cellular processes, including proliferation, survival, migration, and differentiation. Inhibitors of Axl are being researched for their potential applications in the treatment of cancer.
Synthesis of 2-pyridyl-substituted Derivatives
A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . This method is based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .
作用機序
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine is the Axl receptor tyrosine kinase . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases . These receptors play crucial roles in several cellular processes, including cell survival, proliferation, and immune response .
Mode of Action
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine acts as a selective Axl inhibitor . It binds to the Axl receptor, inhibiting its activity . This inhibition disrupts the signaling pathways mediated by Axl, leading to changes in cellular processes such as cell survival and proliferation .
Biochemical Pathways
The inhibition of Axl by 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine affects several biochemical pathways. Axl is involved in the PI3K/AKT pathway, which regulates cell survival and proliferation . By inhibiting Axl, this compound can disrupt this pathway, potentially leading to reduced cell survival and proliferation .
Result of Action
The inhibition of Axl by 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine can lead to a decrease in cell survival and proliferation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine can be influenced by various environmental factors. These could include the presence of other molecules in the cellular environment, the pH, and the temperature
特性
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODUBAMOGMWQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449690 | |
| Record name | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
CAS RN |
124458-31-7 | |
| Record name | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


